molecular formula C10H12O4 B1295305 Methyl 2,4-dimethoxybenzoate CAS No. 2150-41-6

Methyl 2,4-dimethoxybenzoate

Cat. No.: B1295305
CAS No.: 2150-41-6
M. Wt: 196.2 g/mol
InChI Key: IHIJFZWLGPEYPJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methoxy groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethoxybenzoate can be synthesized through the esterification of 2,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the product. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification methods such as distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: 2,4-dimethoxybenzoic acid or 2,4-dimethoxyquinone.

    Reduction: 2,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound has been studied for its potential biological activities, including antifeedant properties against certain pests.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Methyl 2,4-dimethoxybenzoate can be compared with other similar compounds such as:

  • Methyl 2,5-dimethoxybenzoate
  • Methyl 3,4-dimethoxybenzoate
  • Methyl 2,4-dihydroxybenzoate

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJFZWLGPEYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175839
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-41-6
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4-dimethoxybenzoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,4-dimethoxy-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID10175839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of 2,4-dihydroxybenzoic acid, 269 g of potassium carbonate, 123 mL of dimethyl sulfate, and 500 mL of N,N-dimethylformamide were suspended together, and this suspension was stirred for 6.5 hours at 70 to 80° C. Further, 90 g of potassium carbonate and 61 mL of dimethyl sulfate were added to this suspension, which was stirred for another 4 hours at 110 to 115° C. This reaction mixture was added to a mixture of ethyl acetate and water, and adjusted to pH 2 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=1:2] to yield 54 g of methyl 2,4-dimethoxybenzoate as yellow oil.
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50 g
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269 g
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61 mL
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Synthesis routes and methods II

Procedure details

2.1 1 ml of conc. sulfuric acid is added to a solution of 100 g of 2,4-dimethoxybenzoic acid in 500 ml of methanol, and the mixture is refluxed for 14 hours. The mixture is cooled, the solvent is removed, the residue is dissolved in 1 litre of MTB, the solution is washed three times with 200 ml of water each time and dried, and the solvent is removed, giving 105.5 g of methyl 2,4-dimethoxybenzoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 2,4-dimethoxybenzoate formed during the methylation of resorcinol with Dimethyl carbonate?

A1: this compound is formed as a byproduct during the methylation of Resorcinol (1,3-dihydroxybenzene) with Dimethyl carbonate (DMC) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst []. The reaction typically yields a mixture of 1,3-Dimethoxybenzene and this compound. This unusual reactivity of Resorcinol, where the phenyl ring undergoes methylation alongside the hydroxyl groups, is attributed to the combined activating effect of the two ortho/para directing hydroxyl groups, making the ring more susceptible to electrophilic attack by DMC [].

Q2: Are there any known biological activities or applications of this compound or similar compounds?

A2: While the provided articles [, ] do not directly investigate the biological activities of this compound, they offer insights into the potential of structurally similar benzoic acid derivatives. For instance, research has explored the structure-activity relationship of benzoic acid derivatives as antifeedants against the Pine Weevil (Hylobius abietis) []. Though the specific activity of this compound is not mentioned, the study highlights the potential for such compounds to influence biological processes, prompting further research into their specific properties.

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